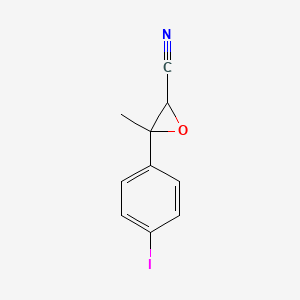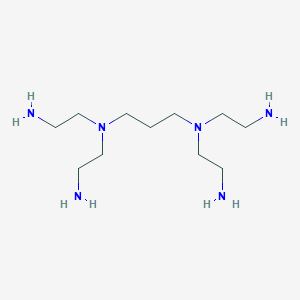
N1,N1'-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine): is a chemical compound known for its unique structure and properties. It is a type of polyamine, which means it contains multiple amine groups. This compound is often used in various scientific research applications due to its ability to interact with different biological and chemical systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) typically involves the reaction of propane-1,3-diamine with ethane-1,2-diamine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained between 50°C to 100°C to ensure optimal reaction rates .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the purification of the final product using techniques such as distillation or crystallization to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amine groups are converted to corresponding oxides.
Reduction: It can also be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are often employed in substitution reactions.
Major Products:
Oxidation: Produces oxides of the amine groups.
Reduction: Results in simpler amine derivatives.
Substitution: Leads to the formation of substituted amine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metal ions.
- Acts as a building block in the synthesis of more complex organic molecules .
Biology:
- Investigated for its role in cellular processes due to its polyamine structure.
- Studied for its potential in gene regulation and expression .
Medicine:
- Explored for its therapeutic potential in treating diseases related to polyamine metabolism.
- Used in drug development as a scaffold for designing new pharmaceuticals .
Industry:
- Utilized in the production of polymers and resins.
- Employed as a stabilizer in various industrial processes .
Wirkmechanismus
The mechanism of action of N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) involves its interaction with biological molecules such as DNA and proteins. The compound can bind to these molecules through its amine groups, affecting their structure and function. This interaction can lead to changes in gene expression and protein activity, which are crucial for various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- 1,5,8,12-Tetraazadodecane
Comparison:
- N1,N1’-(Propane-1,3-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) has a unique structure that allows it to form more stable complexes with metal ions compared to its analogs.
- It exhibits higher reactivity in substitution reactions due to the presence of multiple amine groups.
- Its polyamine structure provides it with enhanced biological activity, making it more effective in scientific research applications .
Eigenschaften
Molekularformel |
C11H30N6 |
|---|---|
Molekulargewicht |
246.40 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H30N6/c12-2-8-16(9-3-13)6-1-7-17(10-4-14)11-5-15/h1-15H2 |
InChI-Schlüssel |
ZKEGVCJAZHCGTG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCN)CCN)CN(CCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


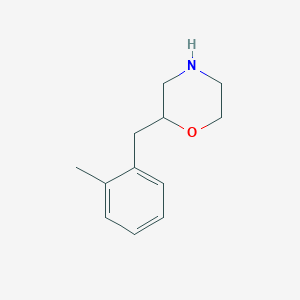
![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
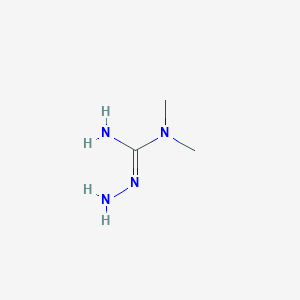
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
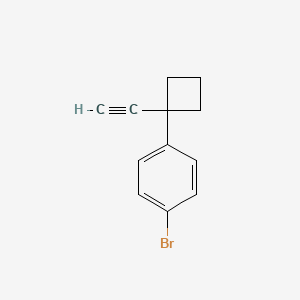
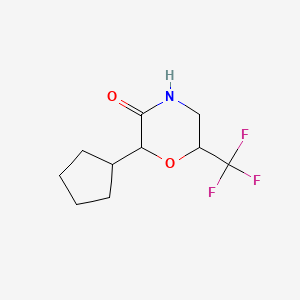
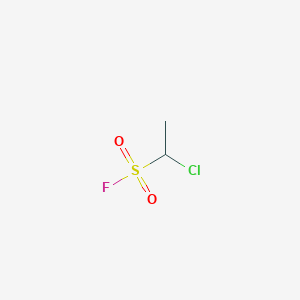


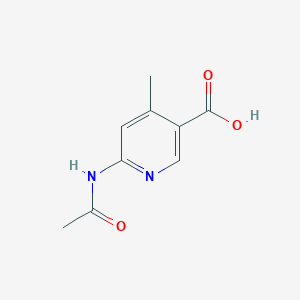

![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)

